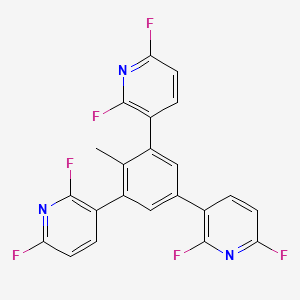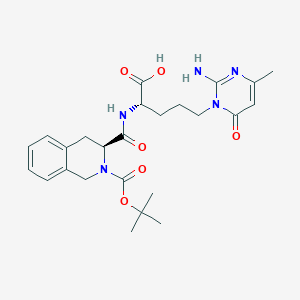
Boc-Tic-Nva(Unk)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Boc-Tic-Nva(Unk)-OH” is a synthetic compound used in various scientific research applications. The name suggests it is a peptide or peptide-like molecule, with Boc (tert-butyloxycarbonyl) as a protecting group, Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), Nva (norvaline), and an unknown component represented by Unk.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-Tic-Nva(Unk)-OH” typically involves the stepwise assembly of the peptide chain. The Boc group is used to protect the amino group during the synthesis. The general steps include:
Protection: Protecting the amino group of Tic with Boc.
Coupling: Coupling Boc-Tic with Nva using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Removing the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers, which can efficiently assemble peptides by sequentially adding protected amino acids.
化学反応の分析
Types of Reactions
“Boc-Tic-Nva(Unk)-OH” can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Oxidation/Reduction: Depending on the functional groups present, it may undergo oxidation or reduction reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Reagents like DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide bond formation.
Major Products
The major products depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while coupling reactions yield extended peptide chains.
科学的研究の応用
“Boc-Tic-Nva(Unk)-OH” is used in various fields, including:
Chemistry: As a building block for synthesizing more complex peptides.
Biology: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Developing peptide-based drugs or studying disease mechanisms.
Industry: Producing peptide-based materials or catalysts.
作用機序
The mechanism of action for “Boc-Tic-Nva(Unk)-OH” would depend on its specific application. Generally, peptides can interact with proteins, enzymes, or receptors, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
Boc-Tic-OH: A simpler version without the Nva and Unk components.
Boc-Nva-OH: Lacks the Tic and Unk components.
Boc-Tic-Nva-OH: Similar but without the unknown component.
Uniqueness
“Boc-Tic-Nva(Unk)-OH” is unique due to the combination of its components, which may confer specific properties or activities not found in simpler analogs.
特性
分子式 |
C25H33N5O6 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
(2S)-5-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-2-[[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H33N5O6/c1-15-12-20(31)29(23(26)27-15)11-7-10-18(22(33)34)28-21(32)19-13-16-8-5-6-9-17(16)14-30(19)24(35)36-25(2,3)4/h5-6,8-9,12,18-19H,7,10-11,13-14H2,1-4H3,(H2,26,27)(H,28,32)(H,33,34)/t18-,19-/m0/s1 |
InChIキー |
CVMIXYFDWRRAQM-OALUTQOASA-N |
異性体SMILES |
CC1=CC(=O)N(C(=N1)N)CCC[C@@H](C(=O)O)NC(=O)[C@@H]2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
正規SMILES |
CC1=CC(=O)N(C(=N1)N)CCCC(C(=O)O)NC(=O)C2CC3=CC=CC=C3CN2C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


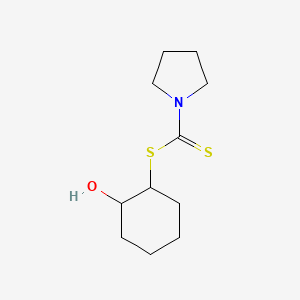
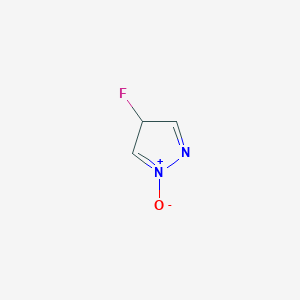
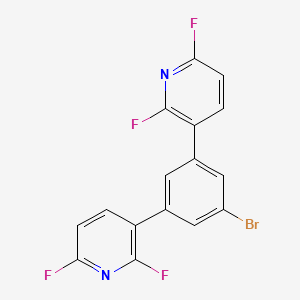
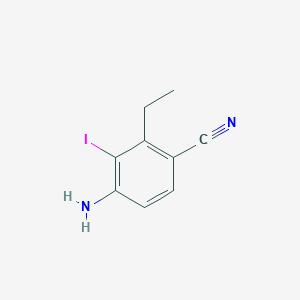

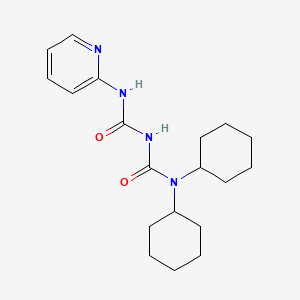

![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
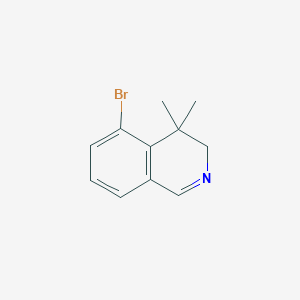
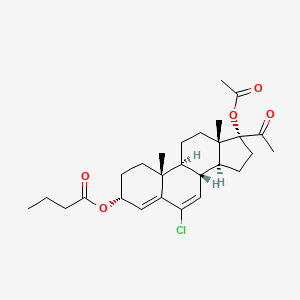

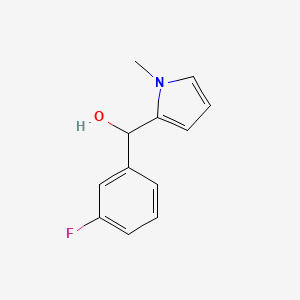
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
